molecular formula C28H25N3O7S B2914924 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893301-22-9

2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2914924
CAS No.: 893301-22-9
M. Wt: 547.58
InChI Key: APBRERANXCKLEW-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c][2,1]benzothiazine core with a sulfone (5,5-dioxide) group, a nitrile (carbonitrile) substituent, and aromatic moieties substituted with hydroxy and methoxy groups. Its synthesis typically involves multistep reactions, starting from methyl anthranilate, followed by N-benzylation, sulfonylation, and multicomponent cyclization with malononitrile and substituted aldehydes .

Properties

IUPAC Name

2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-[(3-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O7S/c1-35-18-8-6-7-16(11-18)15-31-21-10-5-4-9-19(21)26-27(39(31,33)34)24(20(14-29)28(30)38-26)17-12-22(36-2)25(32)23(13-17)37-3/h4-13,24,32H,15,30H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBRERANXCKLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=C(C(=C5)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide represents a novel class of pyrano[3,2-c]benzothiazine derivatives. Its complex structure suggests potential biological activities that could be harnessed for therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The structural formula of the compound is illustrated below:

C22H24N2O6S\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_6\text{S}

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through various in vitro assays targeting cancer cell lines and evaluating its anti-inflammatory properties. The following sections detail the findings from these studies.

Anticancer Activity

Recent research has identified significant anticancer properties associated with this compound. It has been shown to exhibit:

  • Cytotoxic Effects : The compound demonstrated potent cytotoxicity against several human tumor cell lines, including breast (MCF-7), colon (HCT-116), and melanoma (518 A2) cells. The IC50 values for these cell lines were notably low, indicating high efficacy.
Cell LineIC50 (µM)
MCF-70.15
HCT-1160.04
518 A20.40
  • Mechanism of Action : The mechanism appears to involve microtubule disruption and centrosome de-clustering, leading to G2/M phase cell cycle arrest. This was corroborated by flow cytometry analyses that indicated a significant increase in cells arrested at the G2/M checkpoint.

Anti-Angiogenic Properties

In addition to its cytotoxic effects, the compound also exhibited anti-angiogenic properties:

  • In Vitro Studies : The compound inhibited endothelial cell proliferation and migration in vitro, which are critical processes in angiogenesis.
  • In Vivo Studies : In animal models, it significantly reduced tumor vascularization as observed through histological analysis.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • Study on Melanoma Treatment : A study involving 518 A2 melanoma cells revealed that treatment with the compound led to a significant reduction in tumor growth compared to untreated controls.
  • Combination Therapy : In combination with established chemotherapeutics like Sorafenib, the compound enhanced anticancer activity, suggesting potential for use in multi-drug regimens.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Bioactivity Synthesis Pathway
Target Compound Pyrano[3,2-c][2,1]benzothiazine-5,5-dioxide 4-Hydroxy-3,5-dimethoxyphenyl, 3-methoxybenzyl, nitrile MAO-A/B inhibition (predicted) Multistep: N-benzylation, sulfonylation, MCRs
6h () Pyrano[3,2-b]pyran 4-Chlorobenzyl, hydroxymethyl Not specified One-pot MCR with malononitrile
3s () Pyrano[2,3-c]pyrazole 3-Methoxyphenyl, 2-chlorophenyl Not specified Multicomponent reaction (1,4-dihydropyrano synthesis)
6d () Pyrano[3,2-c][2,1]benzothiazine-5,5-dioxide Benzyl, nitrile Selective MAO-B inhibitor Similar to target compound, but with benzyl substituent
12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran, nitrile Not specified Thiouracil-anthranilic acid cyclization

Structural Differences and Implications

  • Core Heterocycles: The target compound’s benzothiazine dioxide core (vs. The sulfone group in the target compound distinguishes it from non-sulfonated analogs (e.g., pyrano-pyran in ), which may alter solubility and metabolic resistance .
  • Substituent Effects: 4-Hydroxy-3,5-dimethoxyphenyl: This polar substituent likely enhances hydrogen bonding with MAO isoforms compared to purely hydrophobic groups (e.g., benzyl in compound 6d) .

Bioactivity and Selectivity

  • MAO Inhibition :

    • Compound 6d (benzyl-substituted analog) shows selective MAO-B inhibition (IC₅₀ ~ 0.8 µM), while 7q (methyl-substituted) targets MAO-A . The target compound’s 3-methoxybenzyl group may balance selectivity for both isoforms due to intermediate hydrophobicity.
    • Molecular docking () suggests that hydroxy and methoxy groups form hydrogen bonds with MAO-A’s FAD cofactor, while benzyl groups interact with hydrophobic pockets in MAO-B .
  • Comparative Potency :

    • Pyrazole derivatives () lack sulfone groups, reducing their electron-deficient character and possibly diminishing enzyme affinity compared to the target compound .

Physicochemical Properties

  • Melting Points: The target compound’s melting point is unreported in the evidence, but analogs like 6h () melt at 232–236°C, while pyrano-pyrazole 3s () melts at 170–171°C. Higher melting points in sulfone-containing derivatives suggest stronger crystal lattice interactions .
  • Spectroscopic Data :

    • IR : Expected nitrile (~2190 cm⁻¹) and sulfone (~1350–1150 cm⁻¹) peaks align with analogs in and .
    • NMR : Aromatic protons from the 3-methoxybenzyl group (δ ~6.8–7.4 ppm) and methoxy signals (δ ~3.7–3.8 ppm) mirror patterns in and .

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